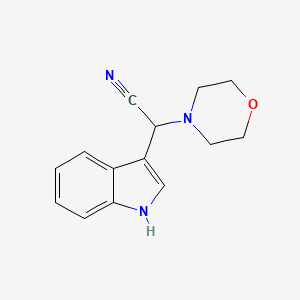

1H-indol-3-yl(morpholin-4-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-9-14(17-5-7-18-8-6-17)12-10-16-13-4-2-1-3-11(12)13/h1-4,10,14,16H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHGJKXLKFTSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modifications of the Indole Ring:the Indole Nucleus Offers Multiple Positions for Substitution N 1, C 2, C 4, C 5, C 6, C 7 , and Changes at These Sites Can Profoundly Impact Activity.nih.govresearchgate.net

N-1 Position: Alkylation or arylation at the indole (B1671886) nitrogen can significantly enhance activity. For instance, studies on related indole derivatives have shown that introducing a methyl group at the N-1 position can increase cytotoxic activity by up to 60-fold compared to the unsubstituted analogue. nih.gov This modification can improve lipophilicity and may introduce beneficial steric interactions with the biological target.

C-5 and C-7 Positions: The introduction of small, electron-withdrawing groups like halogens (F, Cl, Br) at the C-5 or C-7 positions of the benzene (B151609) portion of the indole ring often leads to a marked increase in cytotoxic or inhibitory activity. mdpi.comnih.gov

C-2 Position: The C-2 position is also a critical site for modification. Introducing small alkyl or aryl groups can influence the electronic properties and steric profile of the entire scaffold, leading to altered binding affinities. researchgate.net

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| N-1 (Indole Nitrogen) | Methyl (-CH₃) | Significant increase in antiproliferative activity | Enhances lipophilicity; potential for new hydrophobic interactions | nih.gov |

| C-5 Position | Halogens (F, Cl, Br) | Increased cytotoxicity | Alters electronic distribution; may form halogen bonds with target | mdpi.comnih.gov |

| C-7 Position | Halogens (F, Cl) | Enhanced cytotoxic effects | Modifies steric and electronic properties of the scaffold | mdpi.com |

| C-3 Position | Replacement of Acrylonitrile (B1666552) | Dramatic decrease in activity | Indicates the C-3 substituent is critical for binding/activity | mdpi.com |

Modifications of the Morpholine Ring:the Morpholine Moiety is a Privileged Structure in Drug Design, Often Incorporated to Improve Aqueous Solubility, Metabolic Stability, and to Act As a Hydrogen Bond Acceptor.nih.govresearchgate.net

Bioisosteric Replacement: Replacing the morpholine (B109124) ring with other six-membered heterocycles can probe the importance of its specific features. Substitution with thiomorpholine (B91149) (sulfur replacing oxygen) would increase lipophilicity, while replacement with piperazine (B1678402) would introduce an additional basic nitrogen, altering charge state and hydrogen bonding potential. Such changes often lead to significant shifts in activity and selectivity. enamine.netu-tokyo.ac.jp

Conformational Restriction: Introducing substituents on the morpholine ring or replacing it with a more rigid bicyclic or spirocyclic analogue can lock the conformation. enamine.net This can lead to higher binding affinity if the locked conformation matches the bioactive conformation required for target engagement.

| Modification | Observed Effect | Rationale | Reference |

|---|---|---|---|

| Inclusion of Morpholine | Improved solubility, permeability, and metabolic profile | Balances lipophilicity and provides a polar handle | acs.orgsemanticscholar.orgnih.gov |

| Replacement with Thiomorpholine | Increased lipophilicity; altered biological activity | Sulfur is less electronegative and larger than oxygen | u-tokyo.ac.jp |

| Replacement with Piperazine | Altered pKa, increased polarity, potential for new H-bonds | Introduction of a second, modifiable nitrogen atom | u-tokyo.ac.jp |

| Replacement with Piperidine | Increased lipophilicity and basicity | Removal of the polar oxygen atom | researchgate.net |

Theoretical and Computational Studies of 1h Indol 3 Yl Morpholin 4 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations for 1H-indol-3-yl(morpholin-4-yl)acetonitrile are not available in the reviewed literature. Such studies would typically involve the following analyses:

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d,p))

A DFT study using a basis set like B3LYP/6-31G(d,p) would be necessary to optimize the molecular geometry of this compound and calculate its electronic properties. This foundational step is crucial for all subsequent theoretical analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal information about the molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with other chemical species.

Global Reactivity Descriptors (e.g., chemical hardness, softness, electrophilicity index)

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index could be calculated. These values provide a quantitative measure of the molecule's reactivity and stability.

Molecular Dynamics (MD) Simulations

Published molecular dynamics simulations for this compound could not be located.

Conformational Landscape and Flexibility Analysis

MD simulations would be required to explore the conformational landscape of the molecule, identifying its most stable shapes (conformers) and understanding its flexibility over time. This provides insight into its dynamic behavior in different environments.

Solvation Effects on Compound Conformation

The conformation of a molecule, its three-dimensional arrangement of atoms, can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these solvation effects. Methods such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly employed. mdpi.com

These models simulate the solvent as a continuous medium with specific dielectric properties, allowing researchers to calculate the compound's conformational energies in different environments, from nonpolar solvents like cyclohexane (B81311) to polar solvents such as acetonitrile (B52724) or water. mdpi.com By comparing the energies of various possible conformers (different spatial arrangements arising from rotation around single bonds), scientists can predict the most stable conformation of this compound in a given solvent. This is crucial because the biological activity of a molecule is often dictated by the specific shape it adopts to interact with biological targets. Changes in solvent polarity can alter intramolecular hydrogen bonding and other non-covalent interactions, leading to conformational shifts that could impact its function.

In Silico Prediction of Biological Activity and Molecular Docking Studies

In silico methods, which utilize computer simulations, are integral to modern drug discovery for predicting the biological activity of compounds before they are synthesized and tested in a lab. windows.netjocpr.com These approaches save time and resources by prioritizing promising candidates. For a molecule like this compound, this process typically begins with identifying potential protein targets based on the activity of structurally similar indole (B1671886) derivatives, which are known to interact with a wide range of biological targets. windows.netjocpr.com

Molecular docking is a primary technique used in these studies. jocpr.comnih.gov It involves predicting the preferred orientation of a ligand (the compound) when bound to a target protein. Software like AutoDock or MOE (Molecular Operating Environment) is used to perform these simulations, calculating the binding energy to estimate the affinity between the compound and the protein. nih.govekb.eg

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking simulations provide detailed insights into the specific interactions between the ligand and the protein's active site. ekb.eg For this compound, this would involve identifying key interactions such as:

Hydrogen bonds: Potentially formed between the indole N-H group or the morpholine (B109124) oxygen and amino acid residues in the protein.

Hydrophobic interactions: Involving the indole ring and nonpolar amino acid side chains.

Pi-stacking: Aromatic-aromatic interactions between the indole ring and residues like phenylalanine, tyrosine, or tryptophan.

The results of these simulations are often quantified by a docking score or an estimated binding affinity (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex. A lower binding energy value generally suggests a more stable and potent interaction. nih.gov These predicted affinities help rank potential drug candidates and guide further optimization.

Below is a hypothetical data table illustrating how results from a molecular docking study might be presented.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Kinase A | XXXX | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| LEU172, VAL25 | Hydrophobic | |||

| Protease B | YYYY | -7.2 | ASP25 | Hydrogen Bond |

| PHE55 | Pi-Stacking | |||

| GPCR C | ZZZZ | -9.1 | SER113 | Hydrogen Bond |

| TRP257 | Pi-Stacking |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netmdpi.com A pharmacophore model is generated by analyzing the structures of known active compounds. researchgate.net For this compound, the model would likely include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the morpholine oxygen and/or acetonitrile nitrogen), and an aromatic ring feature (the indole). mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. researchgate.net This helps to identify other structurally diverse molecules that possess the required pharmacophoric features and are therefore likely to be active against the same biological target. This approach accelerates the discovery of novel lead compounds for drug development. researchgate.net

Mechanistic Investigations of Biological Activities of 1h Indol 3 Yl Morpholin 4 Yl Acetonitrile

Target Identification and Validation

No published studies were identified that have determined the specific biological targets of 1H-indol-3-yl(morpholin-4-yl)acetonitrile.

Enzyme Inhibition and Activation Mechanisms

There is no available data describing the effects of this compound on any specific enzymes. Research on its potential inhibitory or activational properties, including determination of IC50 or EC50 values, has not been reported.

Receptor Binding and Allosteric Modulation Studies

Information regarding the affinity of this compound for any physiological receptors is absent from the current scientific literature. There are no studies on its potential role as an agonist, antagonist, or allosteric modulator.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. However, there is no evidence to suggest that this compound has been investigated as a modulator of any specific PPIs.

Cellular Pathway Perturbation

Without identified biological targets, the downstream effects of this compound on cellular pathways have not been investigated.

Signal Transduction Pathway Analysis

There are no reports detailing the impact of this compound on any signal transduction pathways.

Gene Expression and Proteomics Profiling

Comprehensive analyses such as gene expression or proteomics profiling to understand the cellular response to this compound have not been published. Such studies are crucial for elucidating mechanisms of action and potential off-target effects.

Cellular Uptake and Intracellular Localization Mechanisms

Specific experimental studies detailing the cellular uptake and intracellular localization of this compound are not extensively documented in publicly available literature. However, a mechanistic hypothesis can be formulated based on the compound's physicochemical properties and the known behavior of its constituent chemical moieties—the indole (B1671886) ring, the morpholine (B109124) group, and the acetonitrile (B52724) linker.

The cellular uptake of small molecules is largely governed by factors such as lipophilicity, molecular size, hydrogen bonding capacity, and charge state. researchgate.netnih.gov The structure of this compound suggests that its primary mode of cellular entry is likely passive diffusion across the plasma membrane. The indole nucleus provides a significant hydrophobic character, facilitating partitioning into the lipid bilayer of the cell membrane. researchgate.net

Once inside the cell, the intracellular localization of this compound would be dictated by its affinity for various subcellular components. Given its moderate polarity, the compound is expected to distribute primarily within the cytoplasm. There is also a possibility of association with intracellular membranes of organelles like the endoplasmic reticulum and mitochondria, driven by the lipophilic indole core. Specific accumulation in organelles would depend on the existence of active transport mechanisms or high-affinity binding partners within those compartments, for which there is currently no direct evidence. Without strong acidic or basic centers, significant sequestration into lysosomes via ion trapping is unlikely. Therefore, a diffuse cytoplasmic distribution with some membrane association represents the most probable intracellular fate.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. mdpi.com For analogues of this compound, SAR exploration focuses on systematically modifying its three primary structural components: the indole scaffold, the C3-position substituent which includes the acetonitrile and morpholine groups, and the linker connecting them. researchgate.netresearchgate.netrsc.org Such studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net

Systematic Structural Modifications and Biological Response Correlations

Systematic modifications of indole-based compounds have yielded extensive data on how structural changes influence biological outcomes. nih.gov These findings can be extrapolated to predict the SAR of 1H-indol-yl(morpholin-4-yl)acetonitrile analogues.

Preclinical Research Models for Mechanistic Elucidation of 1h Indol 3 Yl Morpholin 4 Yl Acetonitrile

In Vivo Model Systems for Mechanistic Validation (non-clinical efficacy/safety)

Genetically Modified Animal Models for Pathway Dissection

Due to the lack of available research, it is not possible to provide information on:

Specific genetically modified animal models (e.g., knockout, knock-in, transgenic mice) that have been used to study 1H-indol-3-yl(morpholin-4-yl)acetonitrile.

The targeted genes or pathways in these hypothetical models.

The phenotypic outcomes or molecular findings resulting from the administration of the compound in such models.

Data tables summarizing the results from these non-existent studies.

It is important to note that this does not necessarily mean that such research has not been conducted, but rather that it has not been made publicly available through scientific journals, patents, or other accessible research platforms. The development of novel chemical entities often involves extensive proprietary research that may not be disclosed until later stages of drug development.

As the scientific community continues to explore the therapeutic potential of novel indole (B1671886) derivatives, it is possible that research involving this compound and its mechanistic elucidation through genetically modified models will be published in the future. Until such time, a detailed and evidence-based discussion on this specific topic remains unfeasible.

Analytical Methodologies for 1h Indol 3 Yl Morpholin 4 Yl Acetonitrile in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of compounds in complex mixtures. However, specific methods tailored to 1H-indol-3-yl(morpholin-4-yl)acetonitrile are not present in the available scientific literature. The development of such methods would require empirical determination of optimal parameters based on the physicochemical properties of the molecule, such as its polarity, volatility, and ionization potential.

High-Performance Liquid Chromatography (HPLC) Method Development

A thorough search for established High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound yielded no specific protocols. Method development for a compound of this nature would typically involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve adequate retention and separation from potential impurities or matrix components. The selection of a suitable detector, such as a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, would depend on the compound's chromophoric properties, which have not been characterized in the context of analytical quantification.

Gas Chromatography (GC) Method Development (e.g., GC-MS)

No published Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods were identified for the analysis of this compound. The suitability of GC for this compound would be contingent on its thermal stability and volatility. Given the molecular weight and presence of polar functional groups (indole nitrogen, morpholine (B109124) oxygen and nitrogen), derivatization might be necessary to improve its chromatographic behavior and prevent thermal degradation in the GC inlet and column.

Coupled Techniques (e.g., LC-MS/MS)

Coupled techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are powerful tools for sensitive and selective quantification. However, there are no specific LC-MS/MS methods reported in the literature for this compound. Developing such a method would involve optimizing chromatographic conditions for separation, followed by the determination of mass spectral properties, including the parent ion and suitable fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Electrochemical Methods for Detection

Electrochemical detection relies on the oxidation or reduction of a molecule at an electrode surface. While electrochemical methods have been employed in mechanistic studies involving indole (B1671886) and morpholine moieties separately, no analytical methods specifically designed for the detection or quantification of this compound could be found. mdpi.comorganic-chemistry.orgnih.govmdpi.com The development of an electrochemical method would first require a thorough investigation of the compound's redox properties using techniques like cyclic voltammetry to determine its oxidation and reduction potentials.

Interdisciplinary Perspectives and Future Research Directions for 1h Indol 3 Yl Morpholin 4 Yl Acetonitrile

Integration with Materials Science and Nanotechnology

The distinct chemical moieties of 1H-indol-3-yl(morpholin-4-yl)acetonitrile suggest its potential utility in the development of advanced materials and nanotechnologies. The indole (B1671886) component is known for its electron-rich nature and fluorescence properties, which are valuable in the design of organic electronic materials and sensors. nih.gov The morpholine (B109124) group, a versatile heterocyclic compound, can enhance the solubility and stability of molecules and has been incorporated into polymers and other materials. e3s-conferences.orgnih.gov

Potential Applications in Materials Science:

Polymer Science: The morpholine and indole functionalities could be leveraged in the synthesis of novel polymers. e3s-conferences.orgnih.govresearchgate.net For instance, this compound could serve as a monomer or a functional additive in the creation of stimuli-responsive polymers, where the morpholine component could impart pH or temperature sensitivity. nih.govresearchgate.net Such materials could find applications in smart coatings, sensors, and controlled-release systems. Morpholine derivatives are also recognized for their roles as curing agents, stabilizers, and cross-linking agents in polymer production, suggesting a potential avenue of exploration for this compound in developing advanced materials with enhanced thermal and mechanical properties. e3s-conferences.org

Organic Electronics: The indole nucleus is a well-established building block for organic semiconductors and fluorescent materials. nih.gov The incorporation of the morpholine and acetonitrile (B52724) groups could modulate the electronic properties of the indole ring system, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the morpholine nitrogen could be fine-tuned to achieve desired electronic characteristics.

Nanotechnology Formulations:

While much of the current research on indole derivatives in nanotechnology focuses on drug delivery, which is outside the scope of this article, the fundamental principles can be applied to other areas. msesupplies.com The compound could be incorporated into nanoparticles or self-assembled monolayers for various non-clinical applications. For example, its fluorescent properties could be utilized in the development of nanoscale probes for imaging or sensing applications in environmental monitoring or materials diagnostics.

Table 1: Potential Roles of Constituent Moieties in Materials Science

| Moiety | Potential Contribution to Material Properties |

| 1H-Indole | Fluorescence, Electron-rich character for organic electronics |

| Morpholine | Enhanced solubility and stability, Stimuli-responsive behavior |

| Acetonitrile | Modulation of electronic properties, Site for further chemical modification |

Exploration of Novel Research Applications (excluding clinical)

Beyond materials science, the unique chemical structure of this compound suggests a range of potential non-clinical research applications. These applications could span fields from synthetic chemistry to agriculture.

Synthetic Chemistry: This compound can serve as a versatile building block for the synthesis of more complex heterocyclic structures. The indole, morpholine, and nitrile groups all offer reactive sites for further chemical transformations, enabling the creation of a diverse library of novel compounds for various research purposes. nih.gov

Agrochemical Research: Heterocyclic compounds, including indole and morpholine derivatives, are extensively used in the agrochemical industry. researchgate.net While a direct application of this compound is not yet established, its structural motifs are present in molecules with fungicidal, herbicidal, and insecticidal properties. Future research could explore its potential in these areas, focusing on structure-activity relationship studies to optimize its efficacy and environmental safety.

Corrosion Inhibition: Morpholine and its derivatives are effective corrosion inhibitors, particularly in steam condensate systems. researchgate.net They function by neutralizing acidic components and forming a protective film on metal surfaces. Research into this compound could investigate its efficacy as a corrosion inhibitor, potentially offering enhanced performance due to the synergistic effects of the indole and morpholine rings.

Challenges and Opportunities in this compound Research

The exploration of this compound is not without its challenges; however, these challenges also present significant opportunities for scientific advancement.

Challenges:

Synthesis: The development of efficient, scalable, and environmentally friendly synthetic routes for this compound and its derivatives can be a significant hurdle. nih.gov Achieving high yields and purity may require multi-step syntheses and careful optimization of reaction conditions.

Characterization: Thorough characterization of the compound's physicochemical properties is essential for its application in any field. This includes detailed spectroscopic analysis, determination of solubility in various solvents, and assessment of its thermal and chemical stability.

Limited Existing Data: The scarcity of published research specifically on this compound means that researchers must often rely on data from related compounds, which may not always be directly applicable.

Opportunities:

Novel Chemical Space: This compound represents a relatively unexplored area of chemical space, offering the potential for the discovery of novel properties and applications.

Interdisciplinary Collaboration: Research on this compound provides an excellent opportunity for collaboration between synthetic chemists, materials scientists, and researchers in other fields to fully explore its potential.

Development of Green Synthesis Methods: The need for efficient synthetic routes presents an opportunity to develop and apply green chemistry principles, such as the use of renewable starting materials, solvent-free reactions, and catalytic methods. mdpi.com

Table 2: Summary of Challenges and Opportunities

| Aspect | Challenges | Opportunities |

| Synthesis | Scalability, Purity, Cost-effectiveness | Development of novel and green synthetic methodologies |

| Characterization | Comprehensive analysis of physicochemical properties | Gaining fundamental understanding of structure-property relationships |

| Application | Lack of direct precedent for specific uses | Discovery of novel, high-impact applications in various fields |

| Collaboration | Bridging different scientific disciplines | Fostering interdisciplinary research to accelerate discovery |

Emerging Methodologies and Technologies Applicable to this compound Research

Advances in analytical techniques and synthetic methodologies can significantly impact the future research of this compound.

Advanced Synthetic Methods: Modern synthetic organic chemistry offers a plethora of tools that could be applied to the synthesis and modification of this compound. These include:

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for reactions that are difficult to control in batch processes.

Photoredox Catalysis: This technique uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. It could be employed for the functionalization of the indole or morpholine rings. rsc.org

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. rsc.org

High-Throughput Screening: For exploring potential applications, high-throughput screening methods can be used to rapidly test the compound in a variety of assays, such as its performance as a catalyst, its interaction with different materials, or its properties in various formulations.

Computational Modeling: In silico methods, such as density functional theory (DFT) calculations, can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound. acs.org This can guide experimental work and provide a deeper understanding of its behavior at the molecular level. Molecular docking and dynamics simulations can also be used to explore its potential interactions with various materials or biological targets in a non-clinical context. nih.gov

Advanced Analytical Techniques: Modern analytical instruments are crucial for the detailed characterization of the compound and its derivatives. High-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can provide unambiguous structural information. nih.gov Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential for understanding its thermal properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-indol-3-yl(morpholin-4-yl)acetonitrile?

- The compound can be synthesized via nickel-catalyzed amination of aryl chlorides with morpholine derivatives (e.g., using NiCl₂-glyme complexes and sodium tert-butoxide in 2-methyltetrahydrofuran) . Alternatively, iron-catalyzed α-C-H cyanation of tertiary amines provides a route to structurally related indolyl acetonitriles, which can be adapted for this compound .

Q. How is the crystal structure of this compound determined?

- Single-crystal X-ray diffraction (XRD) is the primary method. For example, related indolyl acetonitriles have been analyzed using SHELX software for structure refinement, with parameters such as R-factor (<0.1) and mean C–C bond length deviations (e.g., 0.005 Å) to validate accuracy . Hydrogen atoms are typically treated as riding models during refinement.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Gas chromatography with flame ionization detection (GC-FID) is effective. Optimization of variables (e.g., column temperature, flow rate) using a two-level factorial design ensures robust separation from interferents like ethanol or acetonitrile byproducts. Central composite designs can further minimize analysis time while maintaining resolution .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Discrepancies may arise from disordered morpholine or indole moieties. Use SHELXL’s restraints (e.g., DFIX, FLAT) to stabilize geometry. For high thermal motion, apply anisotropic displacement parameters and validate with Hirshfeld surface analysis. Cross-validation against spectroscopic data (e.g., NMR, IR) ensures consistency .

Q. What catalytic mechanisms underlie the iron-mediated α-C-H cyanation of tertiary amines to form indolyl acetonitriles?

- The reaction proceeds via a radical pathway: Fe³⁺ abstracts a hydrogen atom from the α-C-H bond, generating a carbon-centered radical. This intermediate reacts with a cyanide source (e.g., TMSCN) to form the nitrile. Computational studies (DFT) can map transition states and validate the role of ligands in stabilizing intermediates .

Q. How do structural modifications influence the optoelectronic properties of indolyl acetonitrile derivatives?

- Substitutions on the indole ring (e.g., electron-donating methoxy groups) enhance fluorescence quantum yields by stabilizing excited states. For example, 4,5-diphenylimidazole-linked derivatives exhibit ambipolar charge transport (hole/electron mobility >10⁻³ cm²/V·s) and yellowish-green electroluminescence (CIE: 0.45, 0.52) in OLEDs. Time-resolved photoluminescence assays quantify exciton lifetimes .

Q. What enzymatic systems interact with indolyl acetonitrile derivatives, and how are these pathways characterized?

- Camalexin synthase (EC 1.14.19.52) catalyzes the conversion of 2-(L-cystein-S-yl)-2-(1H-indol-3-yl)acetonitrile to camalexin via NADPH-dependent oxidation. Kinetic assays (e.g., stopped-flow spectroscopy) and isotopic labeling (¹⁸O₂) track intermediate dihydrocamalexate formation and CO₂ release .

Methodological Considerations

- Synthetic Optimization : Employ design of experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) for yield improvement .

- Data Validation : Cross-reference XRD results with solid-state NMR to resolve ambiguities in molecular packing .

- Computational Modeling : Use Gaussian or ORCA software for DFT studies to predict electronic properties and guide material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.